![molecular formula C16H25N7 B2500547 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 897758-37-1](/img/structure/B2500547.png)
1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic molecule that features a pyrazolopyrimidine core, a common scaffold in medicinal chemistry due to its potential pharmacological properties. The molecule contains both piperazine and piperidine moieties, which are often found in drug molecules for their ability to interact with biological targets, such as G protein-coupled receptors (GPCRs) .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine derivatives typically involves a multi-step process that may include nucleophilic substitution, cyclization, and functional group transformations. For instance, the synthesis of 4-piperazinopyrimidines with a methylthio substituent involves the nucleophilic attack of amines on a trichloropyrimidine precursor . Similarly, the synthesis of a bidentate chelating pyrazolylpyrimidine ligand involves sequential treatments with various reagents under microwave-assisted conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine, reveals bidentate chelating coordination through nitrogen atoms of the pyrazole and pyrimidine rings . The molecular packing can be influenced by various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in reductive amination, amide hydrolysis, and N-alkylation to yield different substituted derivatives . The reactivity of the pyrazolopyrimidine core can be exploited to generate a wide array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives can vary depending on the substituents attached to the core structure. For instance, the introduction of a piperidinyl ring can improve water solubility, which is beneficial for the development of pharmacologically active compounds . The crystal and molecular structures of these compounds can provide insights into their density, conformation, and intermolecular interactions, which are crucial for understanding their behavior in biological systems .
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists
Research has identified novel arylpiperazines, including derivatives of 1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, as alpha 1-adrenoceptor (AR) subtype-selective antagonists through functional in vitro screening. These compounds have demonstrated significant potential in targeting the alpha 1-AR subtype prevalent in the human lower urinary tract, showing nanomolar affinity and substantial selectivity over other subtypes. This discovery is relevant for therapeutic applications in conditions like benign prostatic hyperplasia (Elworthy et al., 1997).
Radiolabeling for PET Imaging
Another application involves the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation studies. This compound and its derivatives were synthesized with high radiochemical yield and purity, demonstrating the compound's utility in neurological research and its potential for diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).
5-HT7 Receptor Antagonists
Compounds derived from this compound have been studied for their potential as 5-HT7 receptor antagonists. These research efforts aim to understand the structural features affecting the binding affinity to the 5-HT7 receptors, which are of interest for their implications in neurological disorders and potential as therapeutic targets (Strekowski et al., 2016).
Anticancer and Anti-Inflammatory Applications
Novel pyrazolopyrimidines derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds exhibit promising cytotoxic activities against certain cancer cell lines and inhibit 5-lipoxygenase, suggesting potential applications in cancer therapy and inflammation management (Rahmouni et al., 2016).
Drug-likeness and Pharmacological Properties
The drug-likeness approach of derivatives, including the analysis of their binding affinity to human histamine receptors and their selectivity profile, has been explored. Compounds containing the this compound core structure have been investigated for their potential as ligands for histamine H3 receptors, demonstrating significant affinity and selectivity. This research contributes to the development of novel therapeutic agents targeting histamine receptors (Sadek et al., 2014).
properties
IUPAC Name |
1-methyl-6-(4-methylpiperazin-1-yl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7/c1-20-8-10-23(11-9-20)16-18-14-13(12-17-21(14)2)15(19-16)22-6-4-3-5-7-22/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFPGBQUQVZMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





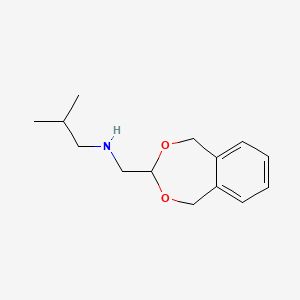
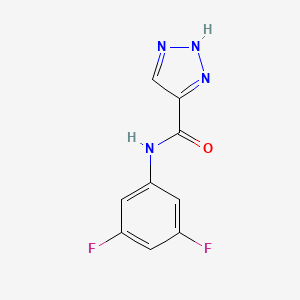

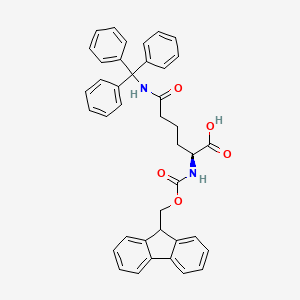
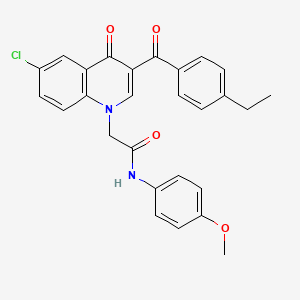

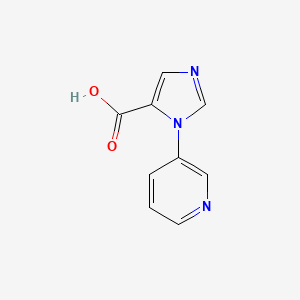
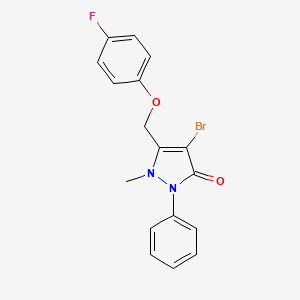

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)